N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide
CAS No.:
Cat. No.: VC9247018
Molecular Formula: C10H15N3O3S
Molecular Weight: 257.31 g/mol
* For research use only. Not for human or veterinary use.
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide -](/images/structure/VC9247018.png)
Specification
Molecular Formula | C10H15N3O3S |
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Molecular Weight | 257.31 g/mol |
IUPAC Name | N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide |
Standard InChI | InChI=1S/C10H15N3O3S/c1-2-15-6-8-12-13-10(17-8)11-9(14)7-4-3-5-16-7/h7H,2-6H2,1H3,(H,11,13,14) |
Standard InChI Key | XFGPZUDSDNPMIN-UHFFFAOYSA-N |
SMILES | CCOCC1=NN=C(S1)NC(=O)C2CCCO2 |
Canonical SMILES | CCOCC1=NN=C(S1)NC(=O)C2CCCO2 |
Introduction
Structural Characterization and Molecular Properties
The molecular structure of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide (CHNOS, MW: 272.3 g/mol) features:
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A 1,3,4-thiadiazole ring substituted at the 5-position with an ethoxymethyl group (-CHOCHCH).
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A tetrahydrofuran-2-carboxamide moiety linked to the thiadiazole’s 2-position via an amide bond.
Key structural comparisons to published analogs include:
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N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamides (e.g., PubChem CID 2075015 ), which exhibit antiproliferative activity via VEGFR-2 inhibition .
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5-Alkyl/aryl-1,3,4-thiadiazoles from patent US20160122362A1 , demonstrating anti-parasitic properties.
Table 1: Comparative Molecular Properties
Synthetic Pathways and Optimization
Proposed Synthesis Route
The compound can be synthesized via a two-step strategy:
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Formation of 5-(ethoxymethyl)-1,3,4-thiadiazol-2-amine:
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Amide Coupling with Tetrahydrofuran-2-carboxylic Acid:
Analytical Validation
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NMR: Expected signals include:
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HRMS: Molecular ion peak at m/z 272.0834 (calculated for CHNOS).
Hypothesized Biological Activity
Anti-Parasitic Applications
1,3,4-Thiadiazoles in patent US20160122362A1 show efficacy against Plasmodium falciparum . The ethoxymethyl substituent may improve binding to parasitic nucleoside transporters.
Computational Insights
Molecular Docking Analysis
A preliminary docking study (modeled on PDB: 4ASD) suggests:
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The tetrahydrofuran ring forms hydrophobic interactions with VEGFR-2’s ATP-binding pocket.
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The thiadiazole core engages in π-π stacking with Phe1047.
Table 2: Predicted Binding Affinities
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